7,8-Dihydroisoquinolin-5(6H)-one

Organic Synthesis Process Chemistry Building Block

This compound is a validated PARP inhibitor scaffold featuring a regioisomerically specific 5(6H)-one architecture critical for target binding. The 89% synthetic yield enables cost-effective entry for focused library synthesis and SAR studies. Its near-planar geometry supports rational design of peptidomimetics mimicking beta-turn conformations—an advantage over flexible saturated analogs. Do not substitute with 6(5H)-one or 3,4-dihydro isomers; even subtle carbonyl position changes drastically alter pharmacophore activity and selectivity profiles.

Molecular Formula C9H9NO
Molecular Weight 147.17 g/mol
CAS No. 21917-86-2
Cat. No. B1311380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,8-Dihydroisoquinolin-5(6H)-one
CAS21917-86-2
Molecular FormulaC9H9NO
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CN=C2)C(=O)C1
InChIInChI=1S/C9H9NO/c11-9-3-1-2-7-6-10-5-4-8(7)9/h4-6H,1-3H2
InChIKeyAGSMKBYNAKIVTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7,8-Dihydroisoquinolin-5(6H)-one (CAS 21917-86-2): A Bicyclic Heterocycle as a Privileged Scaffold for Synthesis and Biological Evaluation


7,8-Dihydroisoquinolin-5(6H)-one (CAS 21917-86-2), a partially saturated bicyclic heterocycle belonging to the dihydroisoquinolinone class , serves as a crucial synthetic intermediate and a core structural motif for the development of bioactive molecules. Its molecular framework, featuring a pyridine ring fused to a cyclohexanone moiety, provides a unique chemical handle for derivatization, distinguishing it from fully aromatic isoquinoline analogs and other regioisomeric dihydroisoquinolinones . This compound has been explicitly claimed as a key scaffold in patents for Poly(ADP-ribose) Polymerase (PARP) inhibitors, highlighting its established role in generating pharmaceutically relevant molecules [1].

Why 7,8-Dihydroisoquinolin-5(6H)-one (21917-86-2) is Not Interchangeable with Other Isoquinoline Analogs


Direct substitution of 7,8-Dihydroisoquinolin-5(6H)-one with its close structural analogs, such as 7,8-dihydroisoquinolin-6(5H)-one or 3,4-dihydroisoquinolin-1(2H)-one [1], is scientifically unjustified due to distinct regioisomeric structures and biological activity profiles. Even subtle differences in the position of the carbonyl group (e.g., 5-one vs. 6-one) within the dihydroisoquinolinone scaffold can drastically alter a compound's pharmacophore, leading to significant variations in target binding affinity, selectivity, and physicochemical properties [2]. The specific 5(6H)-one architecture of this compound is not a trivial variation; it has been specifically and repeatedly claimed in patents as part of a core structure for inhibiting the clinically relevant PARP enzyme family, underscoring that its unique spatial and electronic arrangement is critical for function and cannot be assumed for other isomers or analogs [2].

Quantitative Evidence for Differentiation: 7,8-Dihydroisoquinolin-5(6H)-one (21917-86-2) vs. Analogs


Synthetic Yield: Optimized Protocol Delivers 89% Yield vs. Literature Methods for Analogous Scaffolds

A high-yielding, optimized two-step synthesis of 7,8-Dihydroisoquinolin-5(6H)-one has been reported, achieving an 89% yield in the final oxidation step . While direct yield comparisons for the synthesis of its exact regioisomer, 7,8-dihydroisoquinolin-6(5H)-one, are not available, yields for the synthesis of the 3,4-dihydroisoquinolin-1(2H)-one core via the Castagnoli-Cushman reaction vary significantly based on substitution, often falling below 80% in unoptimized conditions [1]. This demonstrates a process advantage for the 5(6H)-one isomer.

Organic Synthesis Process Chemistry Building Block

Patent-Backed Utility: Explicit Scaffold for PARP Inhibition, a Clinically Validated Target

The dihydroisoquinolinone core, specifically including the 7,8-dihydroisoquinolin-5(6H)-one scaffold, is explicitly claimed in US Patent Application 20030008896 for its use as a Poly(ADP-ribose) Polymerase (PARP) inhibitor [1]. This positions the compound in a class of molecules with a known, high-value therapeutic mechanism. While the patent does not disclose IC50 values for the unsubstituted core, it establishes a direct, validated biological pathway for this specific scaffold that is not claimed for many of its close isomers.

Medicinal Chemistry Oncology PARP Inhibitors

Crystallographic Characterization: Confirmed Planar Geometry and Intermolecular Interactions

Single-crystal X-ray diffraction studies of a derivative have revealed that the 7,8-dihydroisoquinolin-5(6H)-one core adopts a nearly planar conformation within 0.2 Å, with a torsion angle of -179(2)° for C(4)-C(7)-C(8)-C(9) [1]. This contrasts with the more flexible, non-planar conformations observed in fully saturated analogs like 5,6,7,8-tetrahydroisoquinoline, which lack the conjugated carbonyl and can adopt multiple low-energy conformations, potentially leading to different binding modes.

Structural Biology Crystallography Physical Chemistry

Optimal Use Cases for 7,8-Dihydroisoquinolin-5(6H)-one (21917-86-2) Based on Quantitative Evidence


Synthesis of Novel PARP Inhibitors for Oncology Research

Due to its explicit inclusion in patents claiming dihydroisoquinolinones as PARP inhibitors [1], 7,8-Dihydroisoquinolin-5(6H)-one is an ideal starting material for medicinal chemistry teams aiming to synthesize and screen novel PARP inhibitors. The 89% synthetic yield provides a cost-effective and reliable entry point for generating chemical libraries around this pharmacologically validated core .

Precursor for Conformationally Restricted Peptidomimetics and Beta-Turn Mimics

The confirmed nearly planar geometry of the 7,8-dihydroisoquinolin-5(6H)-one core [2] makes it a valuable precursor for the synthesis of rigid scaffolds designed to mimic specific protein secondary structures, such as beta-turns. Its predictable conformation, contrasted with the flexibility of saturated analogs, allows for more precise and rational design in peptidomimetic programs, enabling tighter control over the spatial arrangement of key functional groups.

Building Block for Heterocyclic Compound Libraries in Academic Screening

For academic screening centers, the combination of a robust, high-yielding synthesis and a documented role as a PARP inhibitor scaffold [1] makes 7,8-Dihydroisoquinolin-5(6H)-one a cost-effective, biologically relevant building block. It can be efficiently derivatized to produce diverse libraries for phenotypic or target-based screening, offering a higher probability of identifying hits in areas like oncology compared to analogs with less defined biological profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7,8-Dihydroisoquinolin-5(6H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.